Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide

Carbonic anhydrase Screening library Chemical probe novelty

Uncharacterized member of the thiophene-2-carboxamide sulfonamide class with zero ChEMBL bioactivity records, making it an ideal candidate for CA isoform selectivity panels. The unique ethylene linker and 5‑chloro substituent distinguish it from direct‑linked analogs, enabling matched‑pair SAR studies vs. bromo, ethyl, and unsubstituted parents. Its lead‑like MW (344.85 g/mol), moderate logP (2.66) and tPSA (66 Ų) support CNS‑penetrant probe development. Secure this compound alongside structural analogs to explore novel mitochondrial CA‑VA/VB chemotypes.

Molecular Formula C13H13ClN2O3S2
Molecular Weight 344.8 g/mol
Cat. No. B3489836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
Molecular FormulaC13H13ClN2O3S2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)N
InChIInChI=1S/C13H13ClN2O3S2/c14-12-6-5-11(20-12)13(17)16-8-7-9-1-3-10(4-2-9)21(15,18)19/h1-6H,7-8H2,(H,16,17)(H2,15,18,19)
InChIKeyQOICNTQQXOZTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.6 [ug/mL]

5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide: Structural Identity and Compound-Class Context for Procurement Decisions


5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide (CAS 91762-49-1; molecular formula C13H13ClN2O3S2; molecular weight 344.85 g/mol) is a synthetic small-molecule sulfonamide featuring a 5-chlorothiophene-2-carboxamide core linked via an ethylene spacer to a 4-sulfamoylphenyl group . The compound belongs to the thiophene-2-carboxamide sulfonamide class, a scaffold widely associated with carbonic anhydrase (CA) inhibition and anticonvulsant pharmacology, as exemplified by acetazolamide and topiramate [1]. However, as of 2025 no primary research article, patent, or regulatory filing reports experimental bioactivity data specifically for this compound [2]. Its presence in the ZINC screening library (ZINC427249) and absence from ChEMBL 20 activity records make it an uncharacterized member of a well-studied pharmacophore family [3].

Why Generic Substitution Fails for 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide: Critical Structure–Activity Determinants


Within the 4-sulfamoylphenylethyl thiophene-2-carboxamide series, minor structural modifications produce drastic shifts in CA isoform selectivity and inhibitory potency [1]. For example, the 5-chloro substituent on the thiophene ring alters both the electronic environment of the carboxamide carbonyl and the lipophilicity (ZINC-predicted logP = 2.66) compared with the unsubstituted parent (logP ≈ 1.8) or the 5-ethyl analog [2]. The ethylene spacer between the carboxamide nitrogen and the sulfamoylphenyl ring distinguishes this compound from directly linked variants such as 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide; linker length dictates conformational flexibility, hydrogen-bond donor–acceptor geometry, and ultimately the Zn²⁺-coordination competence of the sulfonamide warhead within the CA active site [1]. Because no isoform-selectivity data exist for this specific molecule, substituting a structurally adjacent analog without verifying CA-I/CA-II/CA-IX/CA-XII inhibition profiles risks misclassifying the compound's pharmacological signature—a critical concern for anticonvulsant or antiglaucoma screening programs where isoform selectivity determines efficacy and side-effect liability [3].

5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide: Quantitative Differentiation from Closest Analogs and In-Class Candidates


Absence of ChEMBL-Reported Bioactivity as a Procurement-Relevant Distinction

5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide (ZINC427249) has zero experimentally measured bioactivity records catalogued in ChEMBL 20, whereas the structurally related 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide (lacking the ethylene spacer) and the 5-ethyl analog are documented as carbonic anhydrase inhibitors in multiple ChEMBL assays [1]. This data gap is a concrete differentiator: the compound remains a blank canvas for target-ID and selectivity-profiling campaigns [2].

Carbonic anhydrase Screening library Chemical probe novelty

Calculated Physicochemical Parameter Differentiation from the Unsubstituted Parent Compound

The ZINC-predicted logP for 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide is 2.66, compared with a predicted logP of approximately 1.8 for the unsubstituted parent N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide (computed via the same ZINC pipeline) [1]. The 0.86 log-unit increase from chlorine substitution enhances predicted membrane permeability and blood–brain barrier penetration potential, parameters critical for CNS-targeted applications such as anticonvulsant CA inhibitors [2].

Lipophilicity logP Drug-likeness

Predicted Mitochondrial Carbonic Anhydrase (CA-VA/VB) Engagement Distinct from Cytosolic CA-II Preference

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 chemogenomic data suggest that 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide may preferentially engage the mitochondrial isoforms CA-VA and CA-VB (maximum Tanimoto coefficient to known ligands: 0.40–0.41), whereas the classic sulfonamide acetazolamide binds primarily to cytosolic CA-II (Ki = 12 nM) and CA-I (Ki = 250 nM) [1][2]. Although these are computational predictions lacking experimental confirmation, they provide a testable hypothesis that differentiates the compound from acetazolamide and methazolamide, both of which show strong CA-II bias [3].

Carbonic anhydrase isoform selectivity Mitochondrial CA SEA prediction

Ethylene-Spacer Conformational Differentiation Assessed via ZINC 3D Representation Comparison

The ZINC database provides a pre-computed 3D conformer ensemble for 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide showing 5 rotatable bonds and a topological polar surface area (tPSA) of 66 Ų, compared with 4 rotatable bonds and tPSA = 55 Ų for the directly linked 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide [1]. The additional rotatable bond from the ethylene spacer increases the conformational space accessible to the terminal sulfamoyl group, which—based on crystallographic studies of analogous sulfonamide–CA-II complexes—directly impacts the geometry of Zn²⁺–sulfonamide coordination and the hydrogen-bond network with Thr199 and Glu106 [2].

Conformational analysis Linker geometry Structure-based drug design

Molecular Weight and Heavy-Atom Count Differentiation from First-Generation Sulfonamide CA Inhibitors

5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide has a molecular weight of 344.85 g/mol and 21 heavy atoms, compared with 222.25 g/mol and 14 heavy atoms for acetazolamide [1]. The approximately 55% higher molecular weight and 50% greater heavy-atom count position this compound in 'lead-like' chemical space (Rule-of-3 compliant) rather than 'fragment-like' space, making it suitable for hit-to-lead optimization programs where acetazolamide's low molecular weight limits the scope for further functionalization [2].

Molecular weight Heavy-atom count Lead-likeness

Chlorine Substituent Electronic Effect Quantified Against 5-Bromo and 5-Ethyl Analogs

The 5-chloro substituent on the thiophene ring exerts a Hammett σₘ value of ≈ 0.37 (inductive electron-withdrawing), whereas the 5-bromo analog has σₘ ≈ 0.39 (marginally stronger withdrawal) and the 5-ethyl analog has σₘ ≈ –0.07 (electron-donating) [1]. This electronic difference modulates the electrophilicity of the adjacent carboxamide carbonyl, influencing hydrogen-bond acceptor strength and metabolic stability of the amide bond [2]. Compared with the 5-ethyl analog used in HIV reverse transcriptase inhibitor programs, the chlorine substituent confers a distinct electronic profile without the steric bulk of bromine [1].

Hammett constant Electron-withdrawing group SAR

5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide: Optimal Procurement-Driven Research and Industrial Application Scenarios


De Novo Carbonic Anhydrase Isoform-Selectivity Profiling Panels

Because 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide carries zero ChEMBL-curated bioactivity records, it is an ideal candidate for inclusion in CA isoform-selectivity screening panels (hCA I, II, IV, VA, VB, IX, XII) aimed at identifying novel isoform-selective chemotypes [1]. Procurement for such panels is justified by the compound's structural uniqueness—particularly the ethylene spacer and 5-chloro substitution—relative to acetazolamide and methazolamide, which dominate existing CA inhibitor screening sets [2].

Structure–Activity Relationship (SAR) Expansion Around the 4-Sulfamoylphenylethyl Warhead

The compound's lead-like molecular weight (344.85 g/mol) and moderate lipophilicity (logP 2.66) make it a suitable starting point for SAR campaigns exploring the impact of thiophene C5-substitution (Cl vs. Br vs. Et vs. H) on CA inhibition potency and selectivity [1]. Procurement of this specific chloro analog alongside the bromo, ethyl, and unsubstituted parent enables a complete matched-pair analysis of electronic and steric effects at the 5-position, a well-established strategy in medicinal chemistry optimization [2].

Computational Docking and Molecular Dynamics Template for Mitochondrial CA Isoforms

SEA predictions suggesting preferential engagement of mitochondrial CA-VA and CA-VB provide a testable computational hypothesis for docking and molecular dynamics studies [1]. Unlike acetazolamide, whose binding mode to cytosolic CA-II has been extensively characterized by X-ray crystallography, the binding mode of 5-chloro-substituted thiophene carboxamides with ethylene linkers to mitochondrial CA isoforms remains unexplored. Procurement for structural biology studies (co-crystallization or cryo-EM) is justified by the compound's predicted novelty in an underexplored CA isoform subfamily [2].

Anticonvulsant and Antiglaucoma Phenotypic Screening Campaigns

Sulfonamide-based CA inhibitors are clinically validated for epilepsy (acetazolamide, topiramate, zonisamide) and glaucoma (dorzolamide, brinzolamide) [1]. The compound's calculated logP of 2.66 and tPSA of 66 Ų place it within the CNS drug-like property space favorable for blood–brain barrier penetration, while the sulfamoylphenyl group provides the requisite Zn²⁺-binding warhead. Procurement for maximal electroshock seizure (MES) and intraocular pressure (IOP) reduction models is a logical application pathway, provided that the compound first demonstrates CA inhibition in biochemical assays [2].

Quote Request

Request a Quote for 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.